methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. Key structural elements include:
- Sulfanyl acetyl linkage: Connects the triazine-thiadiazole core to the benzoate ester, offering flexibility and possible hydrogen-bonding interactions.
- Methyl benzoate group: Introduces an ester functionality, which may affect solubility and bioavailability.
Synthetic routes for analogous compounds (e.g., N-(3-methyl-4-oxo-4H-thiadiazolo-triazin-7-yl)benzamide) involve cyclization reactions between thioxothiourea derivatives and acyl isothiocyanates, as demonstrated in and . The tert-butyl variant likely follows similar pathways, with tert-butyl groups introduced via alkylation or substitution reactions .
Properties
Molecular Formula |
C18H19N5O4S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19N5O4S2/c1-18(2,3)13-14(25)23-16(21-20-13)29-17(22-23)28-9-12(24)19-11-7-5-10(6-8-11)15(26)27-4/h5-8H,9H2,1-4H3,(H,19,24) |
InChI Key |
YANHDMCGBBXZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps. One common synthetic route starts with the preparation of the thiadiazolo-triazinyl intermediate, which is then reacted with a benzoate derivative under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The thiadiazolo-triazinyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The acetyl amino linker in the target compound allows for modular synthesis, enabling diversification of substituents for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate (CAS Number: 540772-34-7) is a novel compound with potential biological activity. Its structure includes a thiadiazole moiety and a benzoate group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 356.42 g/mol |
| CAS Number | 540772-34-7 |
| SMILES | CC(C)(C)N1=NNC(=O)C(=S)C1=OCC(=O)N(C(=O)OC)C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial effect.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. In vitro assays showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a recent study, it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The results suggest that the compound could be developed into an effective antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay revealed that this compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Study 3: Anti-inflammatory Mechanism
In vitro experiments using RAW264.7 macrophages showed that treatment with the compound significantly downregulated TNF-alpha and IL-6 levels in response to LPS stimulation. This highlights its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
